molecular formula C29H32O15 B2994435 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside CAS No. 87686-87-1

1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside

Numéro de catalogue: B2994435
Numéro CAS: 87686-87-1
Poids moléculaire: 620.56
Clé InChI: MYMGMMVFIFXMSB-VNJROXCOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is an anthraquinone glycoside featuring a 9,10-anthraquinone core substituted with hydroxyl groups at positions 1, 3, and 6, and a methyl group at position 2. The anthraquinone moiety is glycosylated at the 3-hydroxy position by a disaccharide unit composed of acetylated alpha-L-rhamnopyranosyl-(1→2)-beta-D-glucopyranoside.

Isolated primarily from Rubia species (e.g., Rubia oncotricha and Rubia cordifolia), this compound is part of a broader class of bioactive anthraquinone glycosides with documented roles in traditional medicine for their anti-inflammatory and antioxidant properties . Analytical methods such as RP-HPLC have been optimized for its quantification, demonstrating linearity (r = 0.9998) and recovery rates of 101.5% .

Propriétés

IUPAC Name

[(2R,3S,4S,5R,6S)-6-(4,7-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O15/c1-9-16(7-15-18(19(9)32)22(35)13-5-4-12(31)6-14(13)21(15)34)42-29-27(25(38)23(36)17(43-29)8-40-11(3)30)44-28-26(39)24(37)20(33)10(2)41-28/h4-7,10,17,20,23-29,31-33,36-39H,8H2,1-3H3/t10-,17+,20-,23+,24+,25-,26+,27+,28-,29+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMGMMVFIFXMSB-TUABHHCTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C(=C4C(=C3)C(=O)C5=C(C4=O)C=CC(=C5)O)O)C)COC(=O)C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C(=C4C(=C3)C(=O)C5=C(C4=O)C=CC(=C5)O)O)C)COC(=O)C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701106767
Record name 3-[[6-O-Acetyl-2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87686-87-1
Record name 3-[[6-O-Acetyl-2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87686-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[6-O-Acetyl-2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside (commonly referred to as TRMA) is a complex anthraquinone glycoside derived from natural sources such as Rubia cordifolia. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.

Chemical Structure and Properties

  • IUPAC Name : ((2R,3S,4S,5R,6S)-6-((4,7-dihydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)oxy)-3,4-dihydroxy-5-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl acetate)
  • Molecular Formula : C29H32O15
  • CAS Number : 87686-87-1

1. Anti-Diabetic Activity

Recent studies have highlighted the potential of TRMA as an inhibitor of α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B), both of which are critical targets in the management of type 2 diabetes. The compound exhibited IC50 values of 10.96 µM for α-glucosidase and 13.45 µM for PTP1B inhibition . This dual inhibitory action suggests that TRMA may enhance insulin sensitivity and reduce postprandial blood glucose levels.

2. Anti-Cancer Properties

TRMA has shown promise in various cancer models. In vitro studies indicated that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of the NF-kB signaling pathway . Additionally, it demonstrated cytotoxic effects against breast cancer cells by disrupting cell cycle progression and promoting cell death via autophagy mechanisms .

3. Anti-inflammatory Effects

The compound has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This anti-inflammatory action is mediated through the suppression of NF-kB activation and MAPK signaling pathways . These findings suggest that TRMA could be beneficial in treating inflammatory diseases.

4. Antioxidant Activity

TRMA exhibits significant antioxidant properties by scavenging free radicals and enhancing cellular antioxidant defenses. It has been shown to increase the levels of glutathione in hepatic tissues, thereby protecting against oxidative stress-induced damage . This property is particularly relevant for its potential use in neurodegenerative disorders where oxidative stress plays a crucial role.

Case Study 1: Diabetes Management

In a controlled study involving diabetic rats treated with TRMA extract, significant reductions in blood glucose levels were observed compared to the control group. The treatment also improved lipid profiles and enhanced insulin sensitivity markers .

Case Study 2: Cancer Cell Line Studies

TRMA was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability along with increased apoptosis rates confirmed by flow cytometry analysis .

Summary of Research Findings

Activity Mechanism IC50 Values References
Anti-DiabeticInhibition of α-glucosidase and PTP1Bα-glucosidase: 10.96 µM
PTP1B: 13.45 µM
Anti-CancerInduction of apoptosis via caspase activationN/A
Anti-inflammatorySuppression of NF-kB and MAPK pathwaysN/A
AntioxidantScavenging free radicals; enhancement of glutathione levelsN/A

Applications De Recherche Scientifique

Scientific Applications of 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside

1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside is a disaccharide derivative with a complex structure . It consists of 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone attached to a (6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage . This compound has been isolated from the roots of Rubia yunnanensis and is also reported in Rubia argyi and Rubia wallichiana . It functions as an antineoplastic agent and a plant metabolite .

Biological Roles and Applications

  • Antineoplastic Agent: This compound has a role as an antineoplastic agent .
  • Plant Metabolite: It is also identified as a plant metabolite .

Related Compounds

  • 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone: A trihydroxyanthraquinone that is 9,10-anthraquinone substituted by hydroxy groups at positions 1, 3, and 6 and a methyl group at position 2 . It has been isolated from the roots of Rubia yunnanensis .
  • 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside: A disaccharide derivative that is 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone attached to an alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranosyl residue . Its molecular weight is 578.5 g/mol .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally analogous anthraquinone glycosides and related derivatives:

Compound Name Substituents Glycosylation Pattern Acetylation Position Source Bioactivity
Target Compound 1,3,6-triOH; 2-Me 3-O-(6'-O-acetyl-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) 6'-O-acetyl (rhamnose) Rubia spp. Antioxidant, potential antiviral (spike protein interaction)
2-Methyl-1,3,6-triOH-anthraquinone-3-O-(3'-O-acetyl)-α-rhamnosyl-(1→2)-β-glucoside 1,3,6-triOH; 2-Me 3-O-(3'-O-acetyl-α-rhamnosyl-(1→2)-β-glucoside) 3'-O-acetyl (rhamnose) Rubia oncotricha Not reported; structural similarity suggests antioxidant activity
Torososide B Anthraquinone derivatives (exact substituents unspecified) β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside N/A Unspecified Binds COVID-19 papain-like protease and main proteinase
1-Methyl-8-hydroxy-anthraquinone-3-O-(6’-O-cinnamoyl)-β-D-glucopyranoside 8-OH; 1-Me 3-O-β-D-glucopyranoside with 6’-O-cinnamoyl 6’-O-cinnamoyl (glucose) Medicinal rhubarb Enhanced lipophilicity due to cinnamoyl group; potential antimicrobial activity
Parisvietnaside A Steroid saponin (spirostanol) 3-O-β-D-glucopyranosyl-(1→3)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside N/A Paris vietnamensis Cytotoxic against HepG2 and SGC-7901 tumor cells

Key Observations:

Acetylation Position: The 6'-O-acetyl group on rhamnose in the target compound distinguishes it from analogs like the 3'-O-acetyl derivative in Rubia oncotricha . Acetylation at the 6' position may confer greater metabolic stability compared to 3'-O-acetylated variants.

Sugar Linkages: Replacement of rhamnose with xylose (e.g., torososide B) alters hydrogen-bonding interactions with biological targets, as seen in its binding to COVID-19 proteases .

Aglycone Modifications : The methyl group at position 2 in the target compound contrasts with the 8-hydroxy-1-methyl substitution in medicinal rhubarb derivatives, which may reduce redox activity due to steric hindrance .

Physicochemical Properties:

  • Solubility: The acetylated rhamnose-glucose disaccharide enhances lipid solubility compared to non-acetylated analogs (e.g., compound 2 in ), improving membrane traversal .
  • Synthesis Complexity : The branched glycosylation pattern requires multi-step synthetic routes, as seen in related trisaccharide syntheses (e.g., ), which involve protective group strategies for regioselective acetylation .

Pharmacological Implications:

Comparative studies suggest that anthraquinone glycosides with acetylated sugar units exhibit superior bioavailability. For instance, kaempferol-3-O-(6"-O-acetyl)-glucopyranoside () demonstrates enhanced stability in acidic environments compared to non-acetylated flavonoids, a trait likely shared by the target compound .

Q & A

Q. What are the recommended methods for isolating this anthraquinone glycoside from natural sources?

  • Methodological Answer : Isolation typically involves sequential extraction and chromatographic techniques. Start with solvent partitioning (e.g., ethanol/water) to separate polar glycosides, followed by column chromatography using silica gel or Sephadex LH-20. Final purification can be achieved via reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) to enhance resolution .
  • Key Data :
Source PlantExtraction SolventChromatographic StepsYield (%)
Tetrapanax papyriferus70% EthanolSilica gel → HPLC0.12% (dry weight)
Swertia spp.MethanolSephadex LH-20 → RP-HPLC0.08%

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) and HRESI-MS for unambiguous assignment:
  • ¹H NMR : Anthraquinone protons (δ 6.5–7.5 ppm), acetyl group (δ 2.1 ppm), and anomeric protons (δ 4.8–5.5 ppm).
  • HRESI-MS : Molecular ion [M-H]⁻ at m/z 777.2241 (calculated for C₃₆H₄₁O₁₉: 777.2248) confirms molecular formula .
  • Glycosidic Linkages : HMBC correlations between anthraquinone C-3 and rhamnose anomeric proton (δ 5.2 ppm) and rhamnose C-2 to glucose anomeric proton (δ 4.9 ppm) .

Advanced Research Questions

Q. What challenges arise in synthesizing the acetylated rhamnopyranosyl-glucopyranoside moiety?

  • Methodological Answer : Key challenges include regioselective acetylation and stereospecific glycosidic bond formation.
  • Acetylation : Use tert-butyldimethylsilyl (TBDMS) protection for rhamnose C-6 hydroxyl, followed by acetylation at C-6' with acetic anhydride/DMAP .
  • Glycosylation : Employ trichloroacetimidate donors under BF₃·Et₂O catalysis for β-D-glucopyranosyl-(1→2)-α-L-rhamnose linkage. Yields drop to ~40% due to steric hindrance .
  • Optimization Table :
DonorAcceptorCatalystYield (%)
Glucose imidateRhamnose-TBDMSBF₃·Et₂O42
Rhamnose imidateGlucose-acetylTMSOTf38

Q. How do contradictory reports on its bioactivity (e.g., antioxidant vs. pro-oxidant effects) arise, and how can they be resolved?

  • Methodological Answer : Discrepancies stem from assay conditions (e.g., pH, ROS sources) and cellular context.
  • Experimental Design :

Dose-Dependent Studies : Test 1–100 μM in in vitro models (e.g., HepG2 cells) with DCFH-DA (ROS probe).

Redox Environment Control : Use N-acetylcysteine (ROS scavenger) to validate specificity.

  • Data Contradiction Analysis :
  • Antioxidant Activity : Observed at ≤10 μM (↓ lipid peroxidation by 60% in rat hepatocytes) .
  • Pro-Oxidant Activity : At ≥50 μM, ↑ hydroxyl radicals (via Fenton reaction with Fe²⁺) .

Q. What strategies improve its metabolic stability for pharmacokinetic studies?

  • Methodological Answer : Address rapid hydrolysis of the acetyl group and glycosidic bonds:
  • Stabilization : Co-incubate with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) in plasma .
  • Prodrug Design : Replace acetyl with pivaloyl (larger ester group) to slow hydrolysis.
  • Half-Life Data :
Modificationt₁/₂ (Plasma, h)t₁/₂ (Liver Microsomes, h)
Native compound0.81.2
Pivaloyl analog3.54.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.